molecular formula C7H6N4O2 B11912455 7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine

7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine

Cat. No.: B11912455
M. Wt: 178.15 g/mol
InChI Key: DBMIPNQNQRMMRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that belongs to the imidazopyridine family. This compound is characterized by a fused ring system consisting of an imidazole ring and a pyridine ring. The presence of a methyl group at the 7th position and a nitro group at the 6th position makes it a unique derivative of imidazopyridine. Imidazopyridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are optimized for large-scale production. These methods often involve continuous flow processes, automated reaction monitoring, and the use of industrial-grade reagents and catalysts to ensure high yield and purity .

Mechanism of Action

The mechanism of action of 7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-6-nitro-3H-imidazo[4,5-b]pyridine is unique due to the presence of both a methyl group at the 7th position and a nitro group at the 6th position. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

7-methyl-6-nitro-1H-imidazo[4,5-b]pyridine

InChI

InChI=1S/C7H6N4O2/c1-4-5(11(12)13)2-8-7-6(4)9-3-10-7/h2-3H,1H3,(H,8,9,10)

InChI Key

DBMIPNQNQRMMRA-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1[N+](=O)[O-])N=CN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.